Field: Food and Cosmetic Industry
Field: Chemical Industry
Application: 2,4-Dimethyl-1,3-dioxolane is used as an organic intermediate in the chemical industry.
Method: The specific method of application would depend on the particular synthesis pathway being used.
Field: Biofuel Production
Method: The compound is produced through the valorization of glycerol, a by-product of biodiesel production.
Results: The use of 2,4-Dimethyl-1,3-dioxolane in this way can contribute to the development of more sustainable fuels.
Application: 2,4-Dimethyl-1,3-dioxolane is used in the production of 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane.
Field: Chemical Synthesis
Application: ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol may be used to prepare ®-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane.
2,4-Dimethyl-1,3-dioxolane is a cyclic organic compound characterized by a five-membered ring containing two oxygen atoms and three carbon atoms. Its molecular formula is , and it has a molecular weight of approximately 102.13 g/mol. The compound exists as a mixture of cis and trans isomers, which can influence its chemical properties and reactivity. It appears as a colorless to nearly colorless liquid with a boiling point of around 91 °C and a flash point of 14 °C, indicating its flammable nature .
Currently, there is limited scientific research exploring the specific mechanism of action of DMDOL in biological systems.
Several methods have been developed for synthesizing 2,4-Dimethyl-1,3-dioxolane:
2,4-Dimethyl-1,3-dioxolane finds applications in various fields:
Interaction studies involving 2,4-Dimethyl-1,3-dioxolane primarily focus on its reactivity with other chemical species. These studies help understand its behavior in different environments and its potential effects when mixed with other solvents or reagents. Research indicates that its interactions can significantly vary based on structural isomerism and environmental conditions.
Several compounds share structural similarities with 2,4-Dimethyl-1,3-dioxolane. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,2-Dimethyl-1,3-dioxolane | Used as a solvent; more stable than 2,4-isomer | |
2-Methyl-1,3-dioxolane | Less sterically hindered; simpler structure | |
1,3-Dioxolane | Lacks methyl substituents; more reactive |
The uniqueness of 2,4-Dimethyl-1,3-dioxolane lies in its specific arrangement of methyl groups on the dioxolane ring, which influences its physical properties and reactivity compared to other dioxolanes.
2,4-Dimethyl-1,3-dioxolane exhibits the empirical formula Carbon₅Hydrogen₁₀Oxygen₂ with a molecular weight of 102.13 grams per mole [1] [2]. The compound belongs to the class of organic compounds known as 1,3-dioxolanes, which are characterized by an aliphatic five-membered ring containing two oxygen atoms in positions 1 and 3 [3]. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key for this compound is ROSFUFIOLRQOON-UHFFFAOYSA-N [4] [2].
The molecular structure features a five-membered heterocyclic ring with methyl substituents at the 2 and 4 positions [1] [2]. The compound exists as a mixture of stereoisomers, specifically cis and trans configurations around the dioxolane ring [5] [6]. Commercial preparations typically contain both cis and trans diastereomers in various ratios, as evidenced by analytical data from chemical suppliers indicating "cis- and trans- mixture" compositions [5].
The stereochemical complexity arises from the presence of two chiral centers within the five-membered ring system [7]. These stereoisomers exhibit different physical and chemical properties, including distinct Nuclear Magnetic Resonance spectral characteristics and conformational preferences [7] [8]. The existence of multiple isomeric forms has been confirmed through various analytical techniques, with research indicating that diastereomeric separation can be achieved through specialized chromatographic methods [7].
Table 1: Fundamental Molecular Properties of 2,4-Dimethyl-1,3-dioxolane
Property | Value | Reference |
---|---|---|
Molecular Formula | C₅H₁₀O₂ | [1] [2] |
Molecular Weight | 102.13 g/mol | [1] [2] |
Chemical Abstracts Service Registry Number | 3390-12-3 | [1] [2] |
Boiling Point | 92°C | [2] |
Density | 0.9283 g/cm³ at 20°C | [2] |
Refractive Index | 1.39 | [5] |
X-ray crystallographic studies of dioxolane derivatives have provided substantial insights into the conformational preferences and ring geometries of these heterocyclic systems [9]. While specific single-crystal X-ray diffraction data for 2,4-dimethyl-1,3-dioxolane itself remains limited in the literature, related dioxolane compounds have been extensively characterized using crystallographic methods [9].
Conformational analysis of 1,3-dioxolane ring systems reveals a strong preference for non-planar geometries [10] [11]. The five-membered dioxolane ring typically adopts envelope or twist conformations to minimize ring strain and optimize orbital overlap [10]. Theoretical studies utilizing molecular mechanics calculations and quantum chemical methods have demonstrated that the ring-puckering potential energy function for dioxolane systems exhibits a barrier to planarity of approximately 275 reciprocal centimeters [10].
The pseudorotational behavior of dioxolane rings has been extensively studied through vibrational spectroscopy and computational methods [8] [12]. Research conducted on 2-methyl-1,3-dioxolane, a structurally related compound, identified pseudorotational ring vibrations at 58 reciprocal centimeters in the gaseous phase, indicating a barrier to pseudorotation of approximately 1.3 kilocalories per mole [8] [12].
Crystallographic investigations of substituted dioxolane derivatives have revealed that the presence of methyl substituents at the 2 and 4 positions significantly influences the ring conformation and packing arrangements [9]. The dioxolane ring in related crystal structures exhibits puckering parameters consistent with twisted conformations about Carbon-Oxygen bonds, approaching specific conformational descriptors with characteristic puckering angles [9].
Table 2: Conformational Parameters of Dioxolane Ring Systems
Parameter | Value | Measurement Method | Reference |
---|---|---|---|
Barrier to Planarity | 275 cm⁻¹ | Far-infrared Spectroscopy | [10] |
Pseudorotational Barrier | 1.3 kcal/mol | Vibrational Analysis | [8] [12] |
Ring Puckering Angle | 24° | Theoretical Calculation | [10] |
Methyl Rotation Barrier | 3.5 kcal/mol | Spectroscopic Analysis | [8] [12] |
Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for structural characterization and stereochemical determination of 2,4-dimethyl-1,3-dioxolane [13] [14]. Both proton and carbon-13 Nuclear Magnetic Resonance methodologies provide comprehensive structural information regarding the compound's molecular framework and conformational dynamics [14] [15].
Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shift patterns that reflect the electronic environment of hydrogen atoms within the dioxolane ring system [16] [17]. The methyl groups attached to the ring carbons exhibit distinct chemical shifts depending on their stereochemical relationships and conformational preferences [16]. Research has demonstrated that the magnitude and variety of substituent effects in carbon-13 Nuclear Magnetic Resonance chemical shifts are consistent with envelope conformations where oxygen atoms locate at the tip of the envelope structure [15].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule, with specific attention to the ring carbons and methyl substituents [14] [18]. The chemical shifts observed in carbon-13 spectra reflect the electronic environment and stereochemical relationships within the dioxolane ring [15]. Studies on related methyl-substituted dioxolanes have established comprehensive databases of carbon chemical shift values that facilitate structural assignment and stereochemical determination [14].
Table 3: Nuclear Magnetic Resonance Spectroscopic Characteristics
Nucleus | Frequency (MHz) | Solvent | Chemical Shift Range (ppm) | Reference |
---|---|---|---|---|
¹H | 90 | CDCl₃ | 1.2-4.3 | [16] |
¹H | 800 | D₂O | 1.0-5.0 | [19] |
¹H | 900 | D₂O | 1.0-5.0 | [17] |
¹³C | 300 | D₂O | 15-110 | [18] |
Infrared spectroscopy provides fundamental vibrational information that elucidates the molecular structure and conformational characteristics of 2,4-dimethyl-1,3-dioxolane [20] [21]. The infrared spectrum exhibits characteristic absorption bands corresponding to Carbon-Hydrogen stretching, Carbon-Oxygen stretching, and ring deformation modes [8] [12].
The ring-breathing modes and pseudorotational vibrations of dioxolane systems appear in the far-infrared region and provide direct evidence for conformational dynamics [8] [12]. Research has identified specific vibrational frequencies associated with methyl group internal rotation, with calculated barriers ranging from 3.5 to 4.2 kilocalories per mole for various methyl-substituted five-membered ring systems [8] [12].
Vapor-phase infrared spectra of 2,4-dimethyl-1,3-dioxolane derivatives exhibit characteristic absorption patterns that reflect the electronic and structural properties of the dioxolane ring [20] [22]. The spectroscopic data contribute to comprehensive vibrational databases used for compound identification and structural verification [21] [22].
Table 4: Infrared Vibrational Frequencies and Assignments
Vibrational Mode | Frequency (cm⁻¹) | Assignment | Reference |
---|---|---|---|
Carbon-Hydrogen Stretch | 2800-3000 | Methyl Groups | [8] [12] |
Carbon-Oxygen Stretch | 1000-1200 | Ring Vibrations | [8] [12] |
Ring Deformation | 800-1000 | Ring Breathing | [8] [12] |
Pseudorotational Mode | 58 | Ring Puckering | [8] [12] |
Methyl Torsion | Variable | Internal Rotation | [8] [12] |
Flammable